fluoroantimonic acid

Descripción

What is Fluoroantimonic acid?

this compound is a mix of antimony fluoride and hydrogen fluoride pentafluoride. It is composed of various anions and cations (the most basic one being H). It is a non-colorless liquid that contains toxic gas. It is used primarily as a refrigerant to help air conditioners and refrigerators cool because of its capacity to transport heat. Antimony pentafluoride on the contrary is a toxic acidic, corrosive, and colorless liquid. It is utilized to make fluorine gas. Combining antimony pentafluoride, hydrogen fluoride in 1:1 ratio creates fluoroantimonic acids.However, the extremely acidity of the mixture is apparent in the weak proton-accepting capacity of the species in the solution. Hydrogen fluoride is a low-acid in aqueous solutions that is generally not believed to possess any Bronsted basicity it is actually the most powerful Bronsted base present in the mix that protonates to H2F+ the same as water protonates H3O+ within aqueous acids. Therefore, the acid is frequently believed to have "naked protons" but it is true that the "free" protons arein reality always bound with hydrofluoride molecules. 3 It is the fluoronium ion which causes fluoroantimonic acids' extreme pH. Protons effortlessly move throughout the solution, transferring from H2F+ and HF when they're present, via an ion-based Grotthuss mechanism.

Acidity of this compound

Fluoroantimonic acids are among the strongest acids in the world. it can be upwards of a quadrillion times more powerful than pure sulfuric acid, based on the percentage to the ingredients. Rapidly and explosively breaks down upon the contact of water. Due to this that it has, this compound isn't utilized in aqueous solutions. It can only be used in the form of a mixture of the hydrofluoric acid.this compound produces extremely poisonous gaseous. As the temperature is increased, this compound decomposes and generates hydrogen fluoride gas (hydrofluoric acid). This compound has a H0 (Hammett acidity function) value of -31.3.

It is able to dissolve glass and various other materials, and protonates virtually every organic compound (such as all the substances inside our bodies). This acid is stores in PTFE (polytetrafluoroethylene) containers.

Reactions

this compound can be used in organic and chemical engineering Chemistry to protonate organic compounds regardless of their solvent. For instance it can be used to eliminate H2 from methane and isobutane from the neopentane. It can also be used as a catalyst in Alkylations and acylations within the field of petrochemistry. Superacids can be utilized to create and analyze carbocations.The thermal breakdown of fluoroantimonic acids occurs upon heating, resulting in gas free of hydrogen fluoride and the liquid pentafluoride of antimony. When heated to 40 degrees Celsius, this compound releases HF into the gas phase. Antimony pentafluoride is a liquid that can be removed from this compound through heating it and then releasing HF into the gas phase.

What Is It Used For?

The real power of this compound is protonation, which gives protons to organic molecules. Pronation alters the chemical properties of substances, including mass, dissolvability within water (solubility) and also the reaction in the presence of liquids (hydrophilicity). It is beneficial to chemists when they are creating chemical reactions. It is also used to scratch glass, improve the performance of gasoline by increasing levels of octane and octane, to make plastic and create explosives such as grenades.Structure

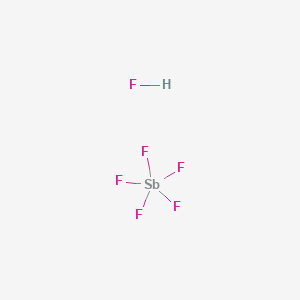

2D Structure

Propiedades

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16950-06-4 | |

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Fluoroantimonic Acid: A Technical Guide to the World's Strongest Superacid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroantimonic acid (HSbF₆) stands as the most potent superacid known, exhibiting an acidity billions of times greater than that of pure sulfuric acid. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity. It is designed to serve as a core resource for professionals in research and development who require a detailed understanding of this exceptionally powerful chemical agent. The guide includes structured data tables for key quantitative properties, detailed experimental methodologies, and process diagrams to elucidate its complex chemistry and handling requirements.

Fundamental Properties

This compound is not a single, discrete compound but rather a complex mixture formed by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][2] Its extraordinary acidity stems from the interaction between the Brønsted acid (HF) and the potent Lewis acid (SbF₅).

Chemical Structure and Composition

The reaction between hydrogen fluoride and antimony pentafluoride is exothermic and establishes a complex equilibrium.[3] While often represented by the simplified formula HSbF₆, the actual speciation is far more intricate. The primary reaction involves the sequestration of the fluoride ion from HF by SbF₅ to form the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻).[3] This frees the proton, which is then solvated by other HF molecules, leading to the formation of the fluoronium ion (H₂F⁺), the primary Brønsted acid in the system.[4]

The overall simplified equilibrium is:

SbF₅ + 2HF ⇌ SbF₆⁻ + H₂F⁺[4]

Spectroscopic analysis reveals a mixture of various cationic and anionic species.[4] At higher concentrations of the Lewis acid, larger polyatomic anions such as heptafluorodiantimonate (Sb₂F₁₁⁻) and even Sb₄F₂₁⁻ are formed, which are even weaker bases than SbF₆⁻, further enhancing the acidity of the medium.[4][5]

Acidity: The Hammett Function

The acidity of superacids is too extreme to be measured on the conventional pH scale. Instead, the Hammett acidity function (H₀) is used.[6][7] This scale measures a substance's ability to protonate a weak indicator base and is defined by the equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B])[6]

Where B is the weak indicator base and BH⁺ is its conjugate acid.[6] For reference, 100% sulfuric acid has an H₀ of -12.[7] this compound is the strongest known superacid, with H₀ values that depend on the ratio of HF to SbF₅.[4] A 1:1 mixture can produce an acid with an estimated H₀ value as low as -28, while some sources report values as low as -31.3.[2][3] It is estimated to be up to 2 x 10¹⁹ times stronger than 100% sulfuric acid.[8]

Physical and Chemical Properties

This compound is a colorless, fuming liquid that is extremely corrosive and reactive.[9] It reacts explosively with water and dissolves glass and nearly all organic compounds.[10] Due to its high reactivity, it must be stored in containers made of polytetrafluoroethylene (PTFE or Teflon).[4] Upon heating to 40 °C, it decomposes, releasing toxic hydrogen fluoride gas.[10]

Data Presentation

The quantitative properties of this compound are summarized in the tables below for clear reference and comparison.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Citations |

| Molecular Formula | HSbF₆ (simplified) | [3] |

| Appearance | Colorless, fuming liquid | [9] |

| Density | 2.885 g/cm³ | [4] |

| Decomposition Temp. | 40 °C (104 °F) | [10] |

| Solubility | Reacts violently with water. Soluble in SO₂ClF. | [11] |

| Primary Hazards | Extremely corrosive, toxic, reacts violently with water. | [10] |

Table 2: Hammett Acidity Function (H₀) for HF:SbF₅ Systems

| Lewis Acid Concentration | -H₀ Value (approx.) | Comparative Strength | Citations |

| 100% H₂SO₄ | 12.0 | Reference Superacid | [7] |

| 100% HF | 15.1 | Stronger than H₂SO₄ | [4] |

| HF with 5 mol% SbF₅ | 21.0 | ~1,000,000x stronger than H₂SO₄ | [5] |

| Magic Acid (HSO₃F-SbF₅) | 23.0 | One of the strongest superacids | [6] |

| HF with >50 mol% SbF₅ | >26 | Approaching maximum known acidity | [5] |

| This compound | -28 to -31.3 | Strongest known superacid | [2][3] |

Experimental Protocols

Handling and synthesizing this compound requires highly specialized equipment and adherence to the most stringent safety protocols. The following are representative methodologies based on established principles.

Synthesis of this compound (Representative Protocol)

This procedure must be conducted by highly trained personnel within a specialized laboratory environment.

-

Objective: To prepare this compound by the reaction of anhydrous hydrogen fluoride (AHF) and antimony pentafluoride (SbF₅).

-

Materials & Equipment:

-

An all-PTFE or PFA (perfluoroalkoxy) vacuum line and reaction vessel. Glassware cannot be used.

-

High-purity, anhydrous hydrogen fluoride (AHF).

-

High-purity antimony pentafluoride (SbF₅).

-

A compatible cold bath (e.g., liquid nitrogen or dry ice/acetone).

-

Inert gas supply (e.g., dry argon or nitrogen).

-

Specialized personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene over nitrile), and a full-body acid-resistant suit. Work must be performed in a high-performance fume hood.

-

-

Procedure:

-

The entire apparatus must be rigorously dried and purged with an inert gas to remove all traces of moisture.

-

The PTFE reaction vessel is cooled in the cold bath to approximately -78 °C.

-

A known quantity of liquid SbF₅ is transferred to the cooled reaction vessel under an inert atmosphere.

-

Anhydrous HF is then slowly condensed into the reaction vessel containing the SbF₅. The ratio of HF to SbF₅ can be controlled to achieve the desired acidity.[12] The reaction is exothermic and must be performed slowly with efficient cooling to prevent a runaway reaction.[3]

-

The mixture is allowed to stir gently at low temperature as the HF condenses. The resulting clear, colorless liquid is this compound.

-

The acid is typically generated and used in situ for subsequent reactions to avoid the hazards of storage and transfer.[11]

-

Measurement of Hammett Acidity Function (H₀) (Methodology)

-

Objective: To determine the H₀ of a superacid sample using UV-Visible spectrophotometry.

-

Principle: A very weak base (indicator) of a known pK(BH⁺) is added to the superacid. The ratio of its protonated form (BH⁺) to its unprotonated form (B) is measured spectroscopically, and H₀ is calculated.[6]

-

Materials & Equipment:

-

UV-Visible spectrophotometer.

-

Inert cuvettes (e.g., quartz, though it will be etched over time; specialized sapphire or PTFE cells are preferred).[9]

-

A series of weakly basic indicators (e.g., various nitroaromatics like 2,4,6-trinitroaniline).[13]

-

An inert solvent compatible with the superacid (e.g., SO₂ClF).[11]

-

-

Procedure:

-

Prepare a stock solution of the chosen indicator in the inert solvent.

-

In a controlled, inert, and anhydrous environment (e.g., a glovebox), add a precise amount of the superacid to the inert solvent.

-

Add a small aliquot of the indicator stock solution to the superacid solution.

-

Quickly transfer the solution to the cuvette and acquire the UV-Visible spectrum.

-

Identify the absorbance peaks corresponding to the unprotonated base (B) and the protonated conjugate acid (BH⁺).

-

Calculate the ratio of concentrations [BH⁺]/[B] from the measured absorbances using the Beer-Lambert law.

-

Calculate the Hammett acidity function using the formula: H₀ = pK(BH⁺) - log([BH⁺]/[B]).[6]

-

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis and chemical equilibrium of this compound.

Caption: Experimental workflow for Hammett acidity (H₀) measurement.

Caption: Catalytic protonation of an alkane by this compound.

Reactivity and Applications

The extreme proton-donating capability of this compound allows for chemical transformations that are impossible in conventional acidic media.

Protonation of Extremely Weak Bases

This compound can protonate nearly all organic compounds, including exceptionally weak bases like alkanes.[4] This ability is pivotal for generating and studying carbocations, which are typically transient intermediates.[6] For example, it reacts with isobutane and neopentane to remove H₂ and methane, respectively, forming the stable tert-butyl cation:[4][14]

-

(CH₃)₃CH + H⁺ → (CH₃)₃C⁺ + H₂

-

(CH₃)₄C + H⁺ → (CH₃)₃C⁺ + CH₄

Applications in Catalysis and Industry

Its powerful catalytic activity is exploited in the petrochemical industry for processes such as alkane isomerization, alkylation, and cracking.[15][16] These reactions are fundamental to producing high-octane gasoline and other valuable hydrocarbons.[6] The ability to activate methane has opened new avenues in hydrocarbon chemistry, transforming relatively inert molecules into useful products.[5]

Role in Research and Drug Development

In a research context, this compound is an invaluable tool for studying reaction mechanisms and the structure of highly electrophilic species.[10] For drug development professionals, its significance lies in its potential to facilitate the synthesis of complex molecular frameworks.[8] Many pharmaceutical compounds possess intricate stereochemistry and functional group arrangements. Superacid-catalyzed reactions can enable novel carbon-carbon bond formations and skeletal rearrangements that are difficult to achieve with standard reagents.[4] While its direct use in pharmaceutical manufacturing is limited by its hazardous nature and cost, it serves as a powerful tool in route scouting and the synthesis of advanced intermediates where conventional methods fail.[17]

Safety and Handling

This compound is one of the most dangerous substances handled in a laboratory and poses multiple, severe hazards.

-

Extreme Corrosivity: It will destroy most materials, including glass, metals, and plastics. Only fluorinated polymers like PTFE are resistant.[4]

-

Reactivity: It reacts violently and explosively on contact with water.[10] It will react with virtually all solvents, with few exceptions like sulfuryl chloride fluoride (SO₂ClF).[11]

-

Toxicity: It is highly toxic upon ingestion, inhalation, or skin contact. Its fumes are composed of highly toxic and corrosive HF and antimony compounds.[10]

-

Required Precautions: All work must be conducted in a specialized, high-performance fume hood by at least two properly trained individuals. Anhydrous conditions are mandatory.[2] Full personal protective equipment, including a chemical-resistant suit, face shield, and specialized gloves, is essential.[18] An emergency response plan, including access to calcium gluconate for HF burns, must be in place.

Conclusion

This compound represents the pinnacle of Brønsted acidity. Its fundamental properties, born from the synergy between hydrogen fluoride and antimony pentafluoride, enable the protonation of the weakest bases and drive chemical reactions unattainable in other media. While its extreme reactivity and hazardous nature demand the utmost respect and specialized handling, its utility in catalysis, organic synthesis, and fundamental chemical research is unparalleled. For scientists and researchers, a thorough understanding of this superacid opens a window into the chemistry of highly reactive intermediates and provides a powerful, albeit challenging, tool for molecular innovation.

References

- 1. This compound in Chemical Synthesis: A Guide [eureka.patsnap.com]

- 2. This compound: A Game Changer in Organic Chemistry [eureka.patsnap.com]

- 3. Fluoroantimonic_acid [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. innovation.world [innovation.world]

- 7. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 8. How to Propel Research Forward with this compound? [eureka.patsnap.com]

- 9. quora.com [quora.com]

- 10. ias.ac.in [ias.ac.in]

- 11. How to Design Novel Experiments Using this compound? [eureka.patsnap.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What Is the World's Strongest Superacid? [thoughtco.com]

- 15. Innovative Solutions Using this compound in Chemistry [eureka.patsnap.com]

- 16. Advancing Catalytic Science Using this compound [eureka.patsnap.com]

- 17. dataintelo.com [dataintelo.com]

- 18. This compound and Its Role in Synthesizing Complex Molecules [eureka.patsnap.com]

Unveiling the Apex of Acidity: A Technical Guide to the Discovery and Development of Fluoroantimonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history, synthesis, and profound impact of fluoroantimonic acid (HSbF₆), the strongest known superacid. From its conceptual origins to its modern applications in catalysis and carbocation chemistry, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences. The extreme reactivity and protonating power of this compound have opened new frontiers in organic synthesis and material science, enabling chemical transformations once thought impossible.

A Journey to the Extremes: The History of Superacids and the Advent of this compound

The quest to create increasingly powerful acids is a story of pushing the boundaries of chemical understanding. The term "superacid" was first coined by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids.[1] This concept was later refined by Ronald Gillespie in the 1960s, who defined a superacid as any acid with an acidity greater than that of 100% sulfuric acid.[2]

The true breakthrough in superacid chemistry came with the pioneering work of George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[3][4] Olah's research demonstrated that superacids could be used to prepare stable carbocations, fleeting intermediates that were long theorized but had never been directly observed.[5] This discovery was made possible by the development of extremely acidic media, such as "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride), which could protonate even the weakest of bases, including alkanes.[6]

This compound, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), emerged from this fertile ground of research as the undisputed champion of superacids.[7] Its synthesis in the mid-20th century marked a new pinnacle in the pursuit of extreme acidity, providing chemists with a tool of unprecedented power.[8]

Caption: A timeline of key milestones in the development of superacid chemistry.

The Synthesis of Unrivaled Acidity

This compound is not a single compound but rather a complex mixture formed by the reaction of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[9] The production of this superacid is a hazardous process that requires specialized equipment and stringent safety protocols due to the extreme corrosivity and reactivity of the components and the final product.[9][10]

The underlying chemistry of its superacidity lies in the formation of the hexafluoroantimonate anion (SbF₆⁻), which is an extremely weak base and a poor nucleophile. This allows the proton (H⁺) to be exceptionally "free" and available for protonation reactions. The overall equilibrium can be simplified as:

SbF₅ + 2HF ⇌ SbF₆⁻ + H₂F⁺

Caption: A simplified workflow for the synthesis of this compound.

Quantifying Extreme Acidity: The Hammett Acidity Function

The traditional pH scale is inadequate for measuring the acidity of superacids. Instead, the Hammett acidity function (H₀) is used.[1][11] This scale is based on the ability of the acidic medium to protonate a series of weak indicator bases, typically aromatic amines.[11] The H₀ value is determined experimentally using UV-visible spectroscopy to measure the ratio of the protonated (BH⁺) to the unprotonated (B) form of the indicator.[11]

The Hammett acidity function is defined by the equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B])

where pK(BH⁺) is the acid dissociation constant of the conjugate acid of the indicator base.

Table 1: Hammett Acidity Function (H₀) of Various Superacids

| Acid | H₀ Value |

| 100% Sulfuric Acid (H₂SO₄) | -12 |

| Perchloric Acid (HClO₄) | -13 |

| Triflic Acid (CF₃SO₃H) | -14.1 |

| Magic Acid (HSO₃F-SbF₅) | -23 |

| This compound (HF-SbF₅) | up to -31.3 |

Note: The H₀ value of this compound can vary depending on the ratio of HF to SbF₅.[10]

Caption: The chemical equilibrium responsible for the superacidity of this compound.

Experimental Protocols

Synthesis of this compound

Disclaimer: The synthesis of this compound is extremely hazardous and should only be attempted by trained professionals in a specialized laboratory with appropriate safety equipment, including a fume hood and personal protective equipment resistant to HF.

-

Apparatus: All apparatus must be constructed from or lined with polytetrafluoroethylene (PTFE) or a similar fluoropolymer, as this compound and its precursors will react with glass and most other materials.[10] The reaction vessel should be equipped with a magnetic stirrer and a means of cooling.

-

Reactants: Anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) are required. Both are highly corrosive and toxic.

-

Procedure:

-

The PTFE reaction vessel is cooled in an ice bath or a cryostat.

-

A known quantity of liquid antimony pentafluoride is transferred to the reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon).

-

Anhydrous hydrogen fluoride is then slowly and carefully condensed or distilled into the reaction vessel with continuous stirring. The addition is highly exothermic and must be controlled to prevent a runaway reaction.

-

The molar ratio of HF to SbF₅ can be varied to achieve different acid strengths. A 1:1 molar ratio is common for producing an extremely strong superacid.[6]

-

-

Purification: The resulting this compound is typically used in situ without further purification. Distillation is not feasible as the acid decomposes upon heating.

-

Storage: this compound must be stored in PTFE or PFA containers at low temperatures and under an inert atmosphere to prevent decomposition and reaction with atmospheric moisture.[10]

Measurement of the Hammett Acidity Function (H₀)

Disclaimer: This procedure involves the handling of a superacid and requires specialized knowledge and equipment.

-

Instrumentation: A UV-Vis spectrophotometer with quartz or sapphire cells is required. If using a superacid that attacks quartz, specialized cells may be necessary.

-

Indicator Selection: A series of weak indicator bases with overlapping pK(BH⁺) values are needed. For superacids, these are typically nitroaromatic compounds. A common starting indicator for very acidic media is p-nitroaniline.

-

Procedure:

-

Prepare a stock solution of the indicator base in an inert solvent.

-

Prepare a series of solutions of the superacid at different concentrations in an appropriate inert solvent (e.g., SO₂ClF).

-

Add a small, known amount of the indicator stock solution to each of the superacid solutions.

-

Measure the UV-Vis spectrum of each solution.

-

Determine the concentrations of the protonated (BH⁺) and unprotonated (B) forms of the indicator from the absorbance at their respective λ(max) values.

-

Calculate the ratio [BH⁺]/[B].

-

Use the known pK(BH⁺) of the indicator and the measured ratio to calculate the H₀ value for each acid concentration using the Hammett equation.

-

To extend the scale to higher acidities, a weaker indicator base is chosen whose protonation range overlaps with the previous one. The pK(BH⁺) of the new indicator is determined by measuring its protonation in the same acid solutions where the previous indicator's protonation was measured. This "overlap" procedure is repeated with successively weaker bases to construct the full acidity scale.

-

Applications in Research and Industry

The extreme proton-donating ability of this compound has made it an invaluable tool in several areas of chemical science and industry:

-

Carbocation Generation: As pioneered by George Olah, this compound can protonate even saturated hydrocarbons, leading to the formation of stable carbocations that can be studied by spectroscopic methods like NMR.[2][12] This has profoundly advanced our understanding of reaction mechanisms in organic chemistry.

-

Catalysis: In the petrochemical industry, this compound and other superacids are used as powerful catalysts for isomerization, alkylation, and cracking of hydrocarbons to produce high-octane gasoline.[8][10]

-

Organic Synthesis: It enables the synthesis of novel organic compounds by promoting reactions that are not possible with conventional acids.[10]

-

Materials Science: Research is ongoing into the use of this compound in the synthesis of new polymers and other advanced materials.

-

Drug Development: While its direct use is limited due to its reactivity, the principles of superacid catalysis and the understanding of reaction mechanisms gained from its study can inform the development of new synthetic routes for complex pharmaceutical molecules.

References

- 1. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. quora.com [quora.com]

- 7. acs.org [acs.org]

- 8. nobelprize.org [nobelprize.org]

- 9. This compound in Chemical Synthesis: A Guide [eureka.patsnap.com]

- 10. science.kuzstu.ru [science.kuzstu.ru]

- 11. innovation.world [innovation.world]

- 12. The Non-Classical Carbocation Debate | Science Shenanigans [science-shenanigans.com]

A Technical Guide to the Hammett Acidity Function of Fluoroantimonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hammett acidity function (H₀) with a specific focus on its application to fluoroantimonic acid, the strongest known superacid. This document details the theoretical underpinnings of the Hammett acidity function, experimental protocols for its measurement, and quantitative data for various superacid systems. Furthermore, it explores the relevance of superacidity in the context of pharmaceutical research and development.

Introduction to Superacidity and the Hammett Acidity Function

The concept of a "superacid" refers to an acidic medium with a protonating ability greater than that of 100% sulfuric acid.[1][2] The conventional pH scale, which is based on the dissociation of acids in aqueous solutions, is inadequate for quantifying the acidity of these extremely potent systems.[1] To address this limitation, the Hammett acidity function (H₀) was developed to extend the measurement of acidity to highly concentrated and non-aqueous solutions.[3][4]

The Hammett acidity function is defined by the following equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B]) [1][5]

Where:

-

pK(BH⁺) is the acid dissociation constant of the protonated form of a weak indicator base (B).

-

[BH⁺] is the molar concentration of the protonated indicator.

-

[B] is the molar concentration of the unprotonated indicator.

A more negative H₀ value indicates a stronger acid. For instance, 100% sulfuric acid has an H₀ of -12, while this compound can reach H₀ values below -28.[2][6]

This compound is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[6][7] Its extraordinary acidity stems from the formation of a very stable, large, and weakly coordinating anion, hexafluoroantimonate (SbF₆⁻), which leaves the proton exceptionally available for donation.[8][9] The acidity of the mixture can be tuned by varying the ratio of HF to SbF₅.[10]

Quantitative Data: Hammett Acidity Function of Superacids

The following table summarizes the Hammett acidity function (H₀) values for this compound at various compositions, along with other common superacids for comparison.

| Superacid System | Composition (molar ratio or mol %) | Hammett Acidity Function (H₀) |

| This compound | 1:1 HF:SbF₅ | -28[2] |

| 5 mol% SbF₅ in HF | ~ -21[10] | |

| 1:1 HF:SbF₅ (estimated) | > -26[10] | |

| Magic Acid | 1:1 FSO₃H:SbF₅ | -23[1][2] |

| Fluorosulfuric Acid | 100% FSO₃H | -15.1[10] |

| Triflic Acid | 100% CF₃SO₃H | -14.9 |

| Sulfuric Acid | 100% H₂SO₄ | -12[1] |

| Hydrogen Fluoride | 100% HF | -15.1[8] |

Experimental Protocol for Determining the Hammett Acidity Function

The determination of the H₀ of a superacid like this compound is a meticulous process that requires specialized equipment and stringent safety precautions due to the extreme reactivity and toxicity of the materials involved. The primary method employed is UV-Visible spectrophotometry using a series of weak basic indicators.[1][7]

Materials and Reagents

-

Superacid Components: Anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).

-

Inert Solvent: A solvent that is unreactive with the superacid, such as sulfuryl chloride fluoride (SO₂ClF) or sulfur dioxide (SO₂).[8]

-

Hammett Indicators: A series of weakly basic aromatic nitro compounds with overlapping pK(BH⁺) values. Common indicators include:

-

Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., nitrogen or argon) is essential to prevent reactions with atmospheric moisture.

-

Spectrophotometer: A UV-Visible spectrophotometer equipped with quartz or specialized material cuvettes that are resistant to the superacid.

-

Specialized Glassware: All glassware must be rigorously dried and rendered inert. Polytetrafluoroethylene (PTFE) labware is often necessary for handling HF and this compound.[8]

Step-by-Step Methodology

-

Preparation of Superacid Solutions (under inert atmosphere):

-

All manipulations must be performed under an inert, anhydrous atmosphere.

-

Carefully distill and purify the inert solvent (e.g., SO₂ClF).

-

Prepare a stock solution of the desired Hammett indicator in the inert solvent.

-

In a reaction vessel made of a resistant material (e.g., PTFE), carefully combine known quantities of anhydrous HF and SbF₅ to achieve the desired molar ratio. This reaction is highly exothermic and must be performed with extreme caution, often at low temperatures.[13]

-

Prepare a series of dilutions of the this compound in the inert solvent.

-

-

Spectrophotometric Measurement:

-

Record the UV-Visible spectrum of the unprotonated indicator (B) in the pure inert solvent.

-

Record the UV-Visible spectrum of the fully protonated indicator (BH⁺). This is typically achieved by dissolving the indicator in a superacid solution of sufficient strength to ensure complete protonation.

-

For each dilution of the this compound, add a known concentration of the indicator stock solution.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for both the unprotonated (λ_B) and protonated (λ_BH⁺) forms of the indicator.[14]

-

-

Data Analysis:

-

The ratio of the concentrations of the protonated to the unprotonated indicator ([BH⁺]/[B]) can be determined from the measured absorbances using the following equation, derived from the Beer-Lambert law: [BH⁺]/[B] = (A - A_B) / (A_BH⁺ - A) Where:

-

A is the absorbance of the indicator in the superacid solution at a specific wavelength.

-

A_B is the absorbance of the unprotonated indicator at the same wavelength.

-

A_BH⁺ is the absorbance of the protonated indicator at the same wavelength.

-

-

Calculate the logarithm of the [BH⁺]/[B] ratio.

-

Using the known pK(BH⁺) of the indicator, calculate the H₀ for each superacid concentration using the Hammett equation.

-

To extend the acidity scale, a series of indicators with overlapping pK(BH⁺) values is used. The H₀ value determined with one indicator is used to "anchor" the measurement with the next, weaker indicator.[15]

-

Safety and Handling

This compound is extremely corrosive and toxic.[3] All work must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a full-face shield.[3] Containers for storage and handling should be made of PTFE.[8] Spills must be neutralized with a suitable agent, such as sodium carbonate or calcium carbonate, with extreme caution due to the vigorous reaction.[3]

Visualizations of Core Concepts

Synthesis of this compound

The formation of this compound involves the reaction of a Brønsted acid (HF) with a Lewis acid (SbF₅).

Caption: Formation of this compound.

Experimental Workflow for H₀ Determination

This diagram illustrates the key steps involved in the experimental determination of the Hammett acidity function.

Caption: H₀ Determination Workflow.

Protonation Equilibrium of a Hammett Indicator

The core chemical reaction measured in the determination of the Hammett acidity function is the protonation of a weak base indicator by the superacid.

Caption: Indicator Protonation Equilibrium.

Applications in Drug Development

The extreme protonating ability of superacids like this compound has significant implications for pharmaceutical research and development. While direct in vivo applications are not feasible, their use as powerful catalysts in organic synthesis allows for the creation of complex molecules that may be difficult or impossible to synthesize using conventional methods.[16]

Potential applications in drug development include:

-

Catalysis of Novel Reactions: Superacids can catalyze reactions such as C-H and C-C bond activation, enabling the synthesis of novel molecular scaffolds for drug discovery.[6]

-

Synthesis of Complex Intermediates: They can be employed in the synthesis of complex and challenging pharmaceutical intermediates.[7]

-

Mechanistic Studies: The ability of superacids to generate and stabilize carbocations allows for detailed studies of reaction mechanisms, which can inform the design of more efficient synthetic routes for drug candidates.[2]

The use of this compound and other superacids in pharmaceutical manufacturing requires highly specialized facilities and stringent safety protocols.[16] However, their potential to unlock new chemical space for drug discovery makes them a valuable tool for medicinal chemists.

References

- 1. aksci.com [aksci.com]

- 2. quora.com [quora.com]

- 3. How to Implement Safety Measures for this compound? [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 9. researchgate.net [researchgate.net]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Introduction [chem.fsu.edu]

- 15. Double-line Hammett relationship revealed through precise acidity measurement of benzenethiols in neat ionic media: a typical "ionic liquid effect"? | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Composition and Speciation of Fluoroantimonic Acid (HSbF6)

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF6), a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF5), holds the distinction of being the strongest known superacid.[1][2] Its extreme proton-donating capability makes it a powerful tool in various chemical applications, from the generation of stable carbocations to the catalysis of complex organic reactions.[3][4] This technical guide provides a detailed overview of the chemical composition, speciation, and characterization of this compound, intended for professionals in research and development.

Chemical Composition and Synthesis

This compound is not a single, discrete compound but rather a complex equilibrium mixture formed upon the exothermic reaction of hydrogen fluoride and antimony pentafluoride.[2][5] The overall reaction can be generally represented as:

SbF₅ + nHF ⇌ [H(HF)ₙ₋₁]⁺ + [SbF₅(F)]⁻

The "canonical" composition is often cited as a 2:1 molar ratio of HF to SbF5.[6] The synthesis of this compound is conceptually straightforward, involving the controlled combination of the two precursors.[3] However, the extreme reactivity and corrosivity of both HF and SbF5 necessitate specialized handling procedures and equipment.[4]

Speciation: A Complex Equilibrium

The simplified formula HSbF6 belies the true complexity of the species present in the mixture. Spectroscopic studies have revealed a dynamic equilibrium involving several cationic and anionic species.[2] The nature and concentration of these species are highly dependent on the molar ratio of HF to SbF5.

The primary species identified in this compound are:

-

Cationic Species (Brønsted Acids): The acidic nature of the system arises from the protonation of hydrogen fluoride, the strongest base in the mixture, to form fluoronium ions.[2][7] These include the fluoronium ion ([H₂F]⁺) and the hydrogen-bonded difluoronium ion ([H₃F₂]⁺). The protons in these species are highly mobile, contributing to the extreme acidity of the medium.[2]

-

Anionic Species (Conjugate Bases): The fluoride ion from HF is sequestered by the strong Lewis acid SbF5 to form a series of fluoroantimonate anions. These anions are very weak bases and poor nucleophiles, which is crucial for the stability of the highly reactive cationic species. The primary anionic species include hexafluoroantimonate ([SbF₆]⁻) and the dimeric undecafluorodiantimonate ([Sb₂F₁₁]⁻). Larger polyanionic species, such as [Sb₄F₂₁]⁻, have also been detected.[2]

The following diagram illustrates the key equilibria involved in the speciation of this compound.

Caption: Speciation equilibria in this compound.

Quantitative Data: Structural Parameters

The precise geometric structures of the key ionic species in this compound have been determined by single-crystal X-ray diffraction studies of their salts. The following tables summarize the critical bond lengths and angles for these species.

Table 1: Structural Data for Cationic Species

| Species | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| [H₂F]⁺ | H-F | Data not available | Data not available | |

| [H₃F₂]⁺ | F-H | Data not available | F-H-F: Data not available |

Note: While the existence of these cations in crystalline salts is confirmed, specific bond lengths and angles from the primary literature were not available in the search results.

Table 2: Structural Data for Anionic Species

| Species | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| [SbF₆]⁻ | Sb-F | Varies by salt | F-Sb-F: ~90 | [8] |

| [Sb₂F₁₁]⁻ | Sb-F (terminal) | Data not available | F(terminal)-Sb-F(terminal): Data not available | |

| Sb-F (bridging) | Data not available | Sb-F(bridging)-Sb: Data not available |

Note: While general structural information is available, specific, consistently reported bond lengths and angles for [Sb₂F₁₁]⁻ from a primary crystallographic study were not found in the search results.

Experimental Protocols

Synthesis of this compound

Caution: The synthesis of this compound is extremely hazardous and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentafluoride (SbF₅)

-

PTFE (Teflon) or PFA reaction vessel and storage containers.[2]

Procedure:

-

The reaction vessel, constructed from or lined with PTFE, is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

A known quantity of liquid anhydrous HF is condensed into the reaction vessel at a low temperature (typically using a dry ice/acetone or liquid nitrogen bath).

-

Antimony pentafluoride is then slowly and carefully added to the liquid HF with vigorous stirring. The addition is highly exothermic and must be controlled to prevent a runaway reaction.

-

The molar ratio of HF to SbF₅ can be varied to achieve different acid strengths. A 2:1 molar ratio is commonly cited.[6]

-

The resulting colorless, viscous liquid is this compound. It should be stored in sealed PTFE or PFA containers.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of HSbF6.

Characterization Techniques

¹H and ¹⁹F NMR spectroscopy are powerful tools for investigating the speciation of this compound.[9]

-

¹H NMR: The chemical shift of the proton in this compound is highly dependent on the concentration of SbF₅ and the specific cationic species present. In general, the proton resonance is significantly deshielded compared to that in HF.

-

¹⁹F NMR: This technique is particularly informative for identifying the various fluoroantimonate anions. The chemical shifts and coupling constants of the fluorine atoms are sensitive to their local environment (terminal vs. bridging fluorine atoms). For example, the ¹⁹F NMR spectrum of [SbF₆]⁻ typically shows a singlet around -109 ppm (relative to CFCl₃).[10] More complex patterns are observed for the polyanionic species.

General Protocol for NMR Analysis:

-

Due to the high reactivity of this compound, specialized NMR tubes are required, such as those made of PTFE or, for low-temperature experiments, quartz (which will be etched over time).[11]

-

The sample is prepared by carefully transferring the this compound into the NMR tube under an inert atmosphere.

-

A suitable deuterated solvent is typically not used due to the extreme reactivity of the acid. Spectra are often recorded neat or in a compatible solvent like SO₂ClF.

-

Spectra are acquired at low temperatures to slow down exchange processes and obtain better resolution of the different species.

Raman spectroscopy can be used to identify the vibrational modes of the different species in this compound. Specific peaks in the Raman spectrum can be assigned to the stretching and bending modes of the fluoroantimonate anions and the fluoronium cations.

The acidity of superacids like this compound is measured using the Hammett acidity function (H₀), as the conventional pH scale is not applicable.[12]

Principle: The H₀ function is determined by measuring the extent of protonation of a series of weakly basic indicators (B) in the acidic medium using UV-Vis spectroscopy. The equilibrium of interest is:

B + H⁺ ⇌ BH⁺

The H₀ value is calculated using the equation:

H₀ = pK(BH⁺) + log([B]/[BH⁺])

where pK(BH⁺) is the acid dissociation constant of the protonated indicator, and the ratio of the unprotonated to protonated indicator ([B]/[BH⁺]) is determined from the UV-Vis absorbance spectrum.

General Protocol:

-

A series of weak organic bases with overlapping pK(BH⁺) values (e.g., nitroanilines) are used as indicators.

-

A solution of the indicator in the this compound is prepared.

-

The UV-Vis spectrum of the solution is recorded. The absorbance maxima of the protonated (BH⁺) and unprotonated (B) forms of the indicator are distinct.

-

The ratio [B]/[BH⁺] is calculated from the absorbances at the respective wavelengths.

-

By using a series of indicators, a continuous acidity scale can be constructed.

The following diagram illustrates the logical relationship in determining the Hammett acidity function.

Caption: Logical workflow for Hammett acidity measurement.

Safety and Handling

This compound is an extremely corrosive and toxic substance.[4] It reacts violently with water and protonates nearly all organic compounds.[2] All work with this compound must be conducted in a specialized, well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, must be worn at all times. All equipment must be made of or lined with a resistant fluoropolymer such as PTFE.[3]

This guide provides a foundational understanding of the complex nature of this compound. Further detailed information on specific experimental parameters and safety protocols should be consulted from the primary literature before any experimental work is undertaken.

References

- 1. acs.org [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound in Chemical Synthesis: A Guide [eureka.patsnap.com]

- 4. Emerging Reaction Paradigms with this compound [eureka.patsnap.com]

- 5. quora.com [quora.com]

- 6. Singlet excited-state intramolecular proton tranfer in 2-(2t'-hydroxyphenyl) benzoxazole: Spectroscopy at low temperatures, femtosecond transient absorption, and MNDO calculations. :: MPG.PuRe [pure.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. Fluoroanions and cations in the HF–SbF5 superacid system. A 19F and 1H NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Fluoroantimonic Acid from Hydrogen Fluoride and Antimony Pentafluoride

For distribution to qualified researchers, scientists, and drug development professionals only. This document contains critical safety information and is intended for educational and informational purposes within a controlled laboratory setting.

Abstract

Fluoroantimonic acid, a superacid formed from the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), represents the pinnacle of Brønsted acidity.[1][2] Its extraordinary ability to protonate even the weakest of bases has made it a powerful tool in various fields of chemical research, including the generation of stable carbocations, catalysis of isomerization and alkylation reactions, and the synthesis of novel inorganic and organic compounds.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its chemical principles, physicochemical properties, and, most critically, the stringent safety protocols required for its handling. Detailed experimental considerations are discussed, and quantitative data are presented in tabular and graphical formats to serve as a resource for researchers in the field.

Introduction to this compound

The concept of "superacids," acids stronger than 100% sulfuric acid, was pioneered by James Bryant Conant in 1927 and extensively developed by George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[4] this compound is the strongest known superacid, with a Hammett acidity function (H₀) that can reach values as low as -28, making it billions of times more acidic than pure sulfuric acid.[5][6]

The synthesis of this compound involves the reaction between the powerful Lewis acid, antimony pentafluoride, and the Brønsted acid, hydrogen fluoride.[1] The extreme acidity of the resulting mixture is a consequence of the formation of the remarkably stable hexafluoroantimonate anion (SbF₆⁻), which effectively sequesters the fluoride ion, leaving a "naked" proton with unparalleled reactivity.[7]

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the reactants and the final product is paramount for safe handling and successful synthesis.

| Property | Hydrogen Fluoride (HF) | Antimony Pentafluoride (SbF₅) | This compound (HF:SbF₅) |

| Molar Mass | 20.01 g/mol | 216.74 g/mol [8] | 236.756 g/mol (for HSbF₆)[1] |

| Appearance | Colorless gas or liquid | Colorless, oily, viscous liquid[9] | Colorless liquid[1] |

| Density | 1.002 g/cm³ (at 0°C, liquid) | 2.99 g/cm³[8] | 2.885 g/cm³[1] |

| Melting Point | -83.6 °C | 8.3 °C[8] | Not well-defined |

| Boiling Point | 19.5 °C | 149.5 °C[8] | Decomposes at 40 °C[1] |

| Key Hazards | Extreme contact poison, highly corrosive, toxic | Highly toxic, corrosive, strong oxidizing agent, reacts violently with water[8][9] | Extremely corrosive, violently reacts with water, highly toxic[1][2] |

The Synthesis of this compound: Chemical Principles

The synthesis of this compound is an exothermic reaction between hydrogen fluoride and antimony pentafluoride.[3] The overall simplified reaction can be represented as:

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻[1]

However, the speciation of this compound is complex and depends on the ratio of HF to SbF₅. Spectroscopic measurements have shown that the mixture consists of various HF-solvated protons, such as [(HF)ₙH]⁺ (e.g., H₃F₂⁺), and SbF₅-adducts of fluoride, such as [(SbF₅)ₙF]⁻ (e.g., Sb₂F₁₁⁻, Sb₃F₁₆⁻, and Sb₄F₂₁⁻).[1] The formation of these larger, more charge-delocalized anions contributes to the overall stability of the conjugate base and, consequently, the extreme acidity of the medium.

The acidity of the HF/SbF₅ system, as measured by the Hammett acidity function (H₀), varies with the concentration of SbF₅.

| Mol% SbF₅ in HF | Hammett Acidity Function (H₀) |

| 0 | -15.1[1] |

| 5 | ~ -21.0[4] |

| >50 | up to -28[5][6] |

Note: Some sources have reported H₀ values as low as -31.3.[2]

Experimental Protocol: A Conceptual Guide

WARNING: The synthesis of this compound is an extremely hazardous procedure and should only be attempted by highly trained professionals in a specialized laboratory equipped with the necessary safety infrastructure. The following is a generalized, conceptual outline and not a substitute for a rigorously vetted and approved experimental protocol.

The in situ generation of this compound by combining HF and SbF₅ is a common approach in research settings, allowing for better control over the acid's concentration.[3]

Materials and Apparatus

-

Reactants: Anhydrous hydrogen fluoride (≥99.9% purity), Antimony pentafluoride (≥99% purity).

-

Apparatus: All reaction vessels and transfer lines must be constructed from or lined with perfluorinated polymers such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) to withstand the extreme corrosivity of the reactants and product.[1] The synthesis should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3]

Generalized Synthesis Procedure

-

A pre-passivated PTFE reaction vessel is charged with the desired amount of antimony pentafluoride under an inert atmosphere.

-

The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to mitigate the exothermic nature of the reaction.

-

Anhydrous hydrogen fluoride is slowly condensed or added dropwise to the cooled, stirred antimony pentafluoride. The addition must be extremely slow and controlled to prevent a runaway reaction.

-

The reaction mixture is allowed to slowly warm to the desired operating temperature while maintaining a dry, inert atmosphere.

Purification

Due to the nature of the synthesis, purification of this compound is typically not performed. The in situ generated superacid is used directly for subsequent reactions. Ensuring the high purity of the starting materials is critical.

Spectroscopic Characterization

Spectroscopic techniques are crucial for characterizing the complex species present in this compound.

| Species | Technique | Observed Signal |

| [H₂F]⁺ | Vibrational Spectroscopy (gas phase) | Symmetric stretch: ~3348.71 cm⁻¹, Asymmetric stretch: ~3334.69 cm⁻¹[8] |

| [SbF₆]⁻ | ¹⁹F NMR | Sextet (due to coupling with ¹²¹Sb, I=5/2) and an octet (due to coupling with ¹²³Sb, I=7/2) around -120 ppm (relative to CFCl₃)[10] |

| [SbF₆]⁻ | Raman Spectroscopy | Bands at approximately 279-281 cm⁻¹ and 647 cm⁻¹[10] |

Safety and Handling

The hazards associated with this compound and its precursors cannot be overstated.

-

Extreme Corrosivity: this compound will dissolve glass and most metals. All materials must be carefully selected.

-

Toxicity: Both HF and SbF₅ are extremely toxic. HF is a contact poison that can cause severe, deep-tissue burns and systemic toxicity. Inhalation or skin contact can be fatal.

-

Reactivity: this compound reacts explosively with water and violently with a wide range of organic and inorganic compounds. It is essential to work under strictly anhydrous conditions.

-

Personal Protective Equipment (PPE): A full-body chemical-resistant suit, specialized gloves (e.g., butyl rubber or Viton), a full-face respirator with an appropriate acid gas cartridge, and a face shield are mandatory.

-

Emergency Procedures: An emergency shower and eyewash station must be immediately accessible. A supply of calcium gluconate gel or solution is essential for treating HF burns. All personnel must be thoroughly trained in emergency procedures.

Logical and Workflow Diagrams

Conclusion

The synthesis of this compound from hydrogen fluoride and antimony pentafluoride is a process that provides access to the most acidic chemical environment currently known. Its utility in fundamental and applied chemical research is significant. However, the extreme hazards associated with its synthesis and handling demand the utmost respect, meticulous planning, and a robust safety culture. This guide serves as a foundational resource for qualified professionals, emphasizing the theoretical underpinnings and critical safety considerations of this powerful superacid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. How to Design Novel Experiments Using this compound? [eureka.patsnap.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. How to Innovate Chemical Reactions with this compound? [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved The strongest known acid is fluoroantimonic | Chegg.com [chegg.com]

- 8. H2F+ [webbook.nist.gov]

- 9. US3201494A - Hexathis compound-catalyzed hydrocarbon conversions - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Theoretical Acidity Calculation of Fluoroantimonic Acid

This document provides a comprehensive technical overview of the theoretical approaches used to quantify the acidity of fluoroantimonic acid. Given its status as a superacid, traditional measurements and definitions of pKa are not straightforward. This guide delves into the complexities of its chemical nature and the advanced computational methods required to assess its proton-donating ability.

Introduction: The Challenge of Defining a Superacid's pKa

This compound is not a single, discrete chemical species but a complex mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][2] This composition gives rise to the strongest known superacid, with an acidity trillions of times greater than that of pure sulfuric acid.[3][4] The speciation in the mixture is intricate, involving various cations (e.g., fluoronium H₂F⁺) and anions (e.g., hexafluoroantimonate SbF₆⁻ and Sb₂F₁₁⁻).[1][2]

Consequently, a standard pKa value, which measures the dissociation equilibrium of a single acid molecule in a solvent, is not well-defined for the this compound system.[1] Instead, its strength is more accurately described by the Hammett acidity function (H₀) or through theoretical calculations of the Gas-Phase Acidity (GPA) of its constituent ions.[1] This guide will explore the computational methodologies that allow for the theoretical estimation of this extreme acidity.

Chemical Speciation in the HF-SbF₅ System

The extreme acidity of this compound arises from the reaction between HF and SbF₅. The powerful Lewis acid SbF₅ sequesters the fluoride ion from HF, leaving a "naked" and exceptionally reactive proton. This equilibrium involves multiple species, as illustrated below.

Quantitative Acidity Data

Due to the definitional challenges, theoretical chemistry provides the most insightful quantitative data through Gas-Phase Acidity (GPA). GPA represents the Gibbs free energy change for the gas-phase deprotonation reaction (HA → A⁻ + H⁺) and reflects the intrinsic acidity of a molecule without solvent effects. Lower GPA values indicate stronger intrinsic acidity. The table below compares the calculated GPA of a key species in the this compound mixture to other well-known superacids.

| Acid/Species | Acidity Measure | Value | Reference |

| This compound | H₀ | ~ -28 to -31.3 | [2][3][4] |

| Ion-pair [H₂F]⁺·[SbF₆]⁻ | GPA (calculated) | 1060 kJ/mol | [1] |

| Triflic Acid (TfOH) | GPA (calculated) | 1250 kJ/mol | [1] |

| Carborane Acid H(CHB₁₁Cl₁₁) | GPA (experimental) | 1010 kJ/mol | [1] |

| Sulfuric Acid | H₀ | -12 | [5] |

Table 1: Comparison of the acidity of this compound species with other superacids. Note the exceptionally low GPA of the carborane acid, making it one of the strongest known acids in the gas phase.

Methodologies for Theoretical Acidity Calculation

While a direct pKa calculation for the this compound mixture is impractical, the underlying computational protocols are central to modern physical organic chemistry. These methods are applicable to other well-defined strong acids.

The most common and robust method for calculating pKa involves a thermodynamic cycle that separates the solution-phase dissociation into several more easily calculable steps. This approach avoids the direct, computationally expensive simulation of the full dissociation in a solvent box.

Experimental/Computational Protocol:

-

Gas-Phase Deprotonation Energy (ΔG°gas):

-

Method: Perform geometry optimization and vibrational frequency calculations for the acid (HA) and its conjugate base (A⁻) in the gas phase.

-

Level of Theory: Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP) or a double-hybrid functional (e.g., B2PLYP) is common.[6] For high accuracy, composite methods like G4 or coupled-cluster methods (e.g., CCSD(T)) may be used.

-

Basis Set: A sufficiently flexible, augmented basis set is crucial, such as 6-311++G(d,p) or aug-cc-pVTZ, to accurately describe the electronic structure of both neutral and anionic species.

-

Calculation: ΔG°gas is calculated from the difference in the Gibbs free energies of the products and reactants.

-

-

Solvation Free Energies (ΔG°solv):

-

Method: Calculate the free energy of transferring each species (HA, A⁻, and H⁺) from the gas phase to the solvent.

-

Model: Implicit (continuum) solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used for efficiency.[6][7] For higher accuracy, a hybrid approach combining an explicit description of the first solvation shell with a continuum for the bulk solvent can be employed.[8]

-

Proton Solvation Energy: The solvation energy of the proton (ΔG°solv(H⁺)) is a critical and often challenging parameter to determine. It is highly solvent-dependent and is typically taken from established experimental or high-level computational studies for the specific solvent of interest.[9]

-

-

pKa Calculation:

-

The final pKa is derived from the overall Gibbs free energy of dissociation in solution (ΔG°sol(dissoc)) using the formula: pKa = ΔG°sol(dissoc) / (2.303 * RT)

-

Where ΔG°sol(dissoc) is calculated by summing the energies from the thermodynamic cycle: ΔG°sol(dissoc) = ΔG°gas(dissoc) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

-

An alternative, more direct approach calculates the free energy change of the dissociation equilibrium entirely within the solvated state.

HA(solvated) ⇌ A⁻(solvated) + H⁺(solvated)

While conceptually simpler, this method's accuracy is highly dependent on the computational model's ability to accurately represent the solvated species and, crucially, on the value used for the Gibbs free energy of the solvated proton, which must be consistent with the chosen level of theory and solvation model.[6]

A Generalized Computational Workflow

The following diagram outlines a typical workflow for calculating the acidity of a well-defined acid using the thermodynamic cycle approach.

| Method | Required Calculations | Key Challenges |

| Thermodynamic Cycle | Gas-phase Gibbs free energies (HA, A⁻); Solvation free energies (HA, A⁻, H⁺). | Accurate determination of the proton's solvation free energy; choice of appropriate level of theory and basis set. |

| Direct Method | Gibbs free energies of all species in the solvated state (HA, A⁻, H⁺). | Requires a highly accurate and consistent value for the Gibbs free energy of the solvated proton.[6] |

Table 2: Summary of primary computational methods for pKa prediction.

Conclusion

The theoretical calculation of the acidity of this compound requires moving beyond the simple concept of pKa. Due to its nature as a complex mixture, its strength is better quantified by its Hammett acidity function (H₀) and by calculating the Gas-Phase Acidity (GPA) of its constituent ions. The GPA for the [H₂F]⁺·[SbF₆]⁻ ion pair has been calculated using Density Functional Theory, providing a direct, quantitative measure of its intrinsic proton-donating power.[1]

The computational protocols detailed in this guide, particularly the thermodynamic cycle approach, represent the state-of-the-art for predicting the acidity of strong acids. While not directly applicable to defining a single pKa for the this compound system, these methodologies are fundamental tools for researchers and scientists in quantifying acid-base properties and designing novel chemical entities with tailored acidity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluoroantimonic_acid [chemeurope.com]

- 3. thoughtco.com [thoughtco.com]

- 4. This compound: A Game Changer in Organic Chemistry [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Protonating Power of Superacids

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Defining Protonating Power Beyond pH

In the realm of chemistry, the protonating power of an acid is a critical determinant of its reactivity and catalytic efficacy. While the pH scale is a familiar measure of acidity in aqueous solutions, it proves inadequate for quantifying the immense protonating capabilities of superacids. A superacid is defined as a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.[1] Their acidity is so extreme that a different scale is required: the Hammett acidity function (H₀).

The Hammett acidity function extends the concept of pH to highly concentrated acidic solutions and non-aqueous media where the traditional pH scale is not applicable.[1][2][3] It provides a quantitative measure of a medium's ability to protonate a neutral, weakly basic indicator. A more negative H₀ value signifies a stronger superacid with a greater capacity to donate a proton. For instance, 100% sulfuric acid has an H₀ of -12, while fluoroantimonic acid, one of the strongest known superacids, has an H₀ value estimated to be below -28.[1]

Quantitative Assessment of Superacidity: The Hammett Acidity Function

The strength of a superacid is quantified by its Hammett acidity function (H₀). The table below presents the H₀ values for a range of common and notable superacids, offering a clear comparison of their protonating power.

| Superacid | Formula | H₀ Value |

| Sulfuric Acid | H₂SO₄ | -12.0 |

| Perchloric Acid | HClO₄ | -13.0 |

| Oleum | H₂SO₄·SO₃ | ~ -14.5 |

| Triflic Acid | CF₃SO₃H | -14.9 |

| Fluorosulfuric Acid | HSO₃F | -15.1 |

| Carborane Acid | H(CHB₁₁Cl₁₁) | ≤ -18.0 |

| Magic Acid® | HSO₃F·SbF₅ | ~ -23.0 |

| This compound | HF·SbF₅ | < -28.0 |

Experimental Determination of Protonating Power

The determination of the Hammett acidity function (H₀) is a meticulous process that relies on the principles of physical organic chemistry and spectrophotometry. The most common method involves the use of a series of weak organic bases, known as Hammett indicators, which exhibit a color change upon protonation.

Key Experimental Protocol: The Indicator Method

This method involves measuring the extent of protonation of a series of overlapping indicators in the superacid medium of interest. The ratio of the unprotonated form (B) to the protonated form (BH⁺) of the indicator is determined spectrophotometrically.

1. Preparation of Superacid Solutions:

-

A series of solutions of the superacid under investigation are prepared at various concentrations in a suitable inert solvent or as mixtures with other acids.

-

Extreme caution must be exercised due to the highly corrosive and reactive nature of superacids. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.

2. Selection and Preparation of Hammett Indicators:

-

A series of weakly basic indicators, typically nitroanilines, with known pKₐ values in aqueous solution are selected. The key is that the pKₐ values of the chosen indicators should overlap, allowing for the construction of a continuous acidity scale.

-

Stock solutions of each indicator are prepared in an inert solvent.

3. UV-Visible Spectrophotometric Measurement:

-

A small, precise aliquot of an indicator stock solution is added to a sample of each of the prepared superacid solutions.

-

The UV-visible absorption spectrum of each solution is recorded.

-

The wavelength of maximum absorbance (λmax) for both the unprotonated form (B) and the protonated form (BH⁺) of the indicator is identified from the spectra.

-

The absorbance of the solution is measured at these two wavelengths.

4. Data Analysis and Calculation of H₀:

-

The ratio of the concentration of the protonated indicator to the unprotonated indicator ([BH⁺]/[B]) is calculated from the absorbance data using the Beer-Lambert law.

-

The Hammett acidity function (H₀) for each superacid concentration is then calculated using the following equation: H₀ = pKBH⁺ - log([BH⁺]/[B]) where pKBH⁺ is the acid dissociation constant of the conjugate acid of the indicator.

-

By using a series of indicators with overlapping pKBH⁺ values, the H₀ scale can be extended to very negative values.

Visualizing the Logic: Experimental Workflow for H₀ Determination

Caption: Workflow for the experimental determination of the Hammett acidity function (H₀).

Applications in Catalysis and Organic Synthesis: Harnessing Protonating Power

The extraordinary protonating ability of superacids makes them invaluable tools in various fields, particularly in catalysis and organic synthesis. Their primary role is the generation and stabilization of highly reactive intermediates, such as carbocations, which are pivotal in numerous chemical transformations.

Signaling Pathway: Superacid-Catalyzed Isomerization of Alkanes

A classic example of the catalytic power of superacids is the isomerization of linear alkanes to their more valuable branched isomers, a key process in the production of high-octane gasoline. This reaction proceeds through a carbocationic mechanism.

Caption: Mechanism of superacid-catalyzed alkane isomerization.

In this process, a trace amount of an alkene initiator is protonated by the superacid to form a secondary carbocation. This carbocation can then undergo rearrangement via hydride or alkyl shifts to form a more stable tertiary carbocation. This tertiary carbocation can then abstract a hydride ion from a neutral n-alkane molecule, releasing the branched alkane product and generating a new secondary carbocation, which continues the catalytic cycle. The low nucleophilicity of the superacid's conjugate base is crucial for preventing the quenching of the carbocation intermediates, thus allowing the rearrangement to occur.[1]

Logical Relationships: A Hierarchy of Protonating Power

The concept of superacidity can be visualized as a hierarchical relationship, with each level representing a significant increase in protonating power as indicated by increasingly negative H₀ values.

Caption: Hierarchy of acid strength based on protonating power.

This guide provides a foundational understanding of the immense protonating power of superacids, the experimental techniques used to quantify this power, and their critical role in modern chemistry. For professionals in research and drug development, a thorough grasp of these principles is essential for designing novel synthetic routes and understanding reaction mechanisms involving highly reactive intermediates.

References

The Quintessential Lewis Acid: A Technical Guide to Antimony Pentafluoride in Superacid Systems

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of antimony pentafluoride (SbF₅) as a powerful Lewis acid in the formulation of superacids. We will explore the fundamental principles of superacidity, the quantitative measures of acid strength, detailed experimental protocols for the preparation and characterization of these systems, and the underlying chemical equilibria that govern their extraordinary reactivity. This document is intended to serve as a core reference for professionals engaged in chemical research, synthesis, and drug development.

Introduction: The Apex of Lewis Acidity

Antimony pentafluoride (SbF₅) is a colorless, viscous liquid renowned for its exceptional Lewis acidity, a measure of its ability to accept electron pairs.[1][2][3] This property is the cornerstone of its function in creating superacids—acid systems stronger than 100% sulfuric acid.[4][5] The concept of superacidity was significantly advanced by the Nobel Prize-winning work of George A. Olah, who utilized these powerful media to generate and observe stable carbocations, previously considered fleeting intermediates.[6][7][8][9] This breakthrough revolutionized the understanding of reaction mechanisms in organic chemistry and opened new pathways for chemical synthesis, including the production of high-octane gasoline.[6][8]

The extreme electron-deficient nature of the antimony(V) center in SbF₅ drives its high affinity for fluoride ions, forming the remarkably stable hexafluoroantimonate anion ([SbF₆]⁻).[1][2] It is this interaction that dramatically enhances the proton-donating ability of Brønsted acids like hydrogen fluoride (HF) and fluorosulfuric acid (HSO₃F), giving rise to some of the most potent acidic media known.

Formation and Composition of SbF₅-Based Superacids

Superacids are typically conjugate Brønsted-Lewis acids. The combination of SbF₅ with a strong Brønsted acid generates a system with a proton of exceedingly high chemical potential and a very weakly coordinating counteranion, which minimizes ion pairing and maximizes proton activity.[1][10]

Fluoroantimonic Acid (HF:SbF₅)

When anhydrous hydrogen fluoride and antimony pentafluoride are combined, they form this compound, widely regarded as the strongest known superacid.[11][12] The reaction establishes a complex equilibrium. The primary interaction involves the Lewis acid SbF₅ accepting a fluoride ion from HF, which acts as the Brønsted acid, thereby releasing a proton that is solvated by other HF molecules.[13]

A simplified representation of the equilibrium is: SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻ [13][14][15]

The speciation is, in reality, more complex, involving polymeric anions like [Sb₂F₁₁]⁻ and larger solvated proton clusters.[2][13] The extraordinary strength of this system stems from the stability of the [SbF₆]⁻ anion, which effectively sequesters the fluoride ion and liberates a poorly solvated, highly reactive proton.[10]

Magic Acid (HSO₃F:SbF₅)

Developed in George Olah's laboratory, "Magic Acid" is a superacid system typically formed from a 1:1 molar mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride.[4][11] The name was coined after a paraffin candle famously dissolved in the mixture, demonstrating its ability to protonate even alkanes.[4]

The addition of SbF₅ vastly increases the acidity of HSO₃F by abstracting a fluoride ion from the fluorosulfate group, leading to the formation of a complex anion and enhancing the autoprotolysis of the Brønsted acid. The key equilibrium can be represented as: 2HSO₃F + SbF₅ ⇌ [H₂SO₃F]⁺ + [SbF₅(SO₃F)]⁻

This interaction generates the highly acidic protonated fluorosulfuric acid cation and a stable, weakly coordinating counteranion, resulting in a medium capable of protonating extremely weak bases.

Quantitative Acidity: The Hammett Acidity Function (H₀)

The conventional pH scale is inadequate for measuring the strength of superacids. Instead, the Hammett acidity function (H₀) is used.[4][5] It is defined by the equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where B is a very weak indicator base and BH⁺ is its conjugate acid. More negative H₀ values indicate stronger acidity. For reference, 100% H₂SO₄ has an H₀ of -12.[4][5] The acidity of SbF₅-based superacids is highly dependent on the concentration of SbF₅.

| Superacid System | Molar Ratio / % SbF₅ | Hammett Acidity Function (H₀) |

| H₂SO₄ (100%) | - | -12.0[4][5] |

| HSO₃F | - | -15.1[4] |

| HF | - | -15.1[13] |

| HSO₃F:SbF₅ (Magic Acid) | 1:1 | ≈ -23[4] |

| HSO₃F:SbF₅ | 25 mol% SbF₅ | -21.0 |

| HF:SbF₅ (this compound) | 1:1 | ≈ -28 |

| HF:SbF₅ | >50 mol% SbF₅ | up to -28[13] |

Table 1: Hammett Acidity Function (H₀) values for SbF₅-based superacids and reference acids.

Experimental Protocols

Extreme Caution Advisory: Antimony pentafluoride and the resulting superacids are extremely corrosive, toxic, and react violently with water.[11] All manipulations must be conducted by trained personnel in a specialized chemical fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. All glassware must be scrupulously dried, and reactions must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon). Storage must be in containers made of polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkanes (PFA).[9][13]